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Abstract

Tetrakis(dimethylamido)titanium (TDMAT), with the chemical formula Ti[N(CHs)2)4], is a
prominent organometallic precursor extensively utilized in the semiconductor industry for the
deposition of high-quality titanium nitride (TiN) and titanium dioxide (TiOz2) thin films. These
films serve critical functions as diffusion barriers, electrodes, and high-k dielectrics. The
success of deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor
Deposition (CVD) hinges on a precise understanding of the precursor's surface reaction
chemistry. Theoretical studies, predominantly employing Density Functional Theory (DFT),
have become indispensable for elucidating the intricate reaction mechanisms, energetics, and
kinetics at an atomic level. This guide provides an in-depth technical overview of the theoretical
understanding of TDMAT surface reactions, covering its interactions with various substrates
and co-reactants, thermal decomposition pathways, and the synergy between computational
modeling and experimental validation.

Core Surface Reaction Mechanisms

Theoretical investigations have illuminated several key reaction pathways for TDMAT on
different surfaces, which are fundamental to controlling thin film growth processes.

ALD of TiO2: Reaction with Hydroxylated Surfaces
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The ALD of titanium dioxide using TDMAT and water (H20) is a cornerstone process in
microelectronics manufacturing. The reaction proceeds via a two-step, self-limiting mechanism
on a hydroxylated (-OH) surface.

First Half-Reaction (TDMAT Pulse): The process begins with the chemisorption of a TDMAT
molecule onto a surface populated with hydroxyl groups.[1] Theoretical studies using DFT on a
TiO2 slab model show that this is followed by a series of three sequential ligand exchange
reactions between the TDMAT molecule and the surface -OH groups.[1][2] These reactions are
exothermic and have low activation energies, ranging from 0.16 to 0.46 eV, which accounts for
the low processing temperatures achievable in TiO2 ALD.[1][2] DFT calculations predict that
three of the four dimethylamido (-NMez) ligands are released, resulting in a surface terminated
with —TiNMe:2 species, a finding that aligns well with experimental observations.[1][2]

Second Half-Reaction (H20 Pulse): Following the TDMAT pulse and a purge step, water vapor
is introduced. The H20 molecules react with the remaining —NMe:z ligands on the surface. This
reaction removes the final organic ligand, forming volatile dimethylamine (HN(CHs)z), and re-
hydroxylates the surface, preparing it for the next TDMAT pulse.[3][4]
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Caption: ALD cycle for TiO2 growth using TDMAT and H20.

ALDI/CVD of TiN: Reaction with Ammonia

For the deposition of titanium nitride (TiN) films, ammonia (NHs) is a common co-reactant with
TDMAT. The underlying mechanism is a transamination reaction.[5] In situ Fourier Transform
Infrared (FTIR) studies show that TDMAT reacts with surface amine species (NHx) left from the
NH:s exposure.[5] This reaction deposits new Ti(N(CH3)z)x surface species. The subsequent
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NHs pulse consumes these dimethylamino groups, regenerating the NHx* surface for the next
cycle.[5] This process, however, can be non-ideal, with studies showing slow, continuous
growth even with long TDMAT exposures, suggesting a departure from a perfectly self-limiting
reaction.[5][6]

Adsorption and Dissociation on Silicon Surfaces

The initial stages of film growth on a bare silicon substrate, such as Si(100)-2x1, are critical for
defining the interface properties. DFT calculations combined with infrared spectroscopy have
shown that the initial interaction of TDMAT with the Si(100) surface involves a nucleophilic
attack on a surface silicon atom by the lone pair of electrons on one of TDMAT's nitrogen
atoms.[7] This leads to a molecularly adsorbed state.[7]

Further transformation leads to dissociation. Theoretical models indicate two possible bond
scission pathways: N-Ti or N-C. The calculations reveal that the dissociation of TDMAT through
the scission of the N-Ti bond is kinetically permitted, whereas the breaking of an N-C bond is
kinetically hindered, despite the resulting structure being thermodynamically stable.[7] This
preferential N-Ti bond breaking is a key step in the initial nucleation of the film.[7]
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Caption: TDMAT adsorption and dissociation pathway on a Si(100) surface.

Thermal Decomposition Pathways

TDMAT can undergo thermal decomposition at temperatures as low as 140-220°C, which often
overlap with ALD and CVD processing windows.[6][8] This decomposition is a significant
competing reaction that can compromise the self-limiting nature of ALD, leading to CVD-like
growth and increased carbon incorporation in the film.[5][6]

DFT calculations suggest that the decomposition can proceed via pathways such as
metallacycle formation and B-hydrogen elimination.[6] In the B-hydrogen elimination
mechanism, a hydrogen atom from a methyl group is transferred to the titanium center, leading
to the formation of N-methylmethyleneimine (CH2=NCH?3), which can desorb or be incorporated
into the growing film.[9] This process is a primary source of carbon and nitrogen impurities in
films deposited via TDMAT pyrolysis.[9]
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Quantitative Theoretical Data

Theoretical studies provide crucial quantitative data on the energetics of TDMAT surface

reactions. This data is essential for predicting reaction feasibility and optimizing process

parameters.
System |
Parameter . Value Method Reference(s)
Reaction
o TDMAT Ligand
Activation
Exchange on 0.16-0.46 eV DFT [1][2]
Energy ]
TiO2-OH Surface
TDMAT
Activation Decomposition 16 kJ/mol (~0.17
MBMS [10]
Energy (Low Temp, evV)
Heterogeneous)
TDMAT
Activation Decomposition 166 kJ/mol
. MBMS [10]
Energy (High Temp, (~1.72 eV)
Homogeneous)
] TDMAT on
Adsorption
Ru(0001) -2.23 eV DFT [11]
Energy
Surface
TDMAT on
Adsorption
Co(0001) -1.86 eV DFT [11]
Energy
Surface
Intermediate o
_ Desorption in -24.489 kcal/mol
Desorption DFT [41[12]
TDMAT/H20 ALD  (~-1.06 eV)
Energy
Intermediate o
) Desorption in 31.977 kcal/mol
Desorption DFT [4][12]
_ TDMAT/H20 ALD  (~1.39 eV)
Barrier
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Methodologies for Studying TDMAT Surface
Reactions

A comprehensive understanding of TDMAT surface chemistry is achieved through a synergistic
combination of theoretical modeling and experimental validation.

Theoretical Methods: Density Functional Theory (DFT)

DFT is the most powerful and widely used computational tool for investigating the atomic-scale
details of surface reactions.

Typical Protocol:

o Model Construction: The substrate is represented by a "slab model," which consists of
several atomic layers to simulate the bulk material, or a "cluster model" for localized
interactions. Surfaces are often functionalized, for example, with hydroxyl (-OH) groups to
mimic realistic ALD starting conditions.[1][2]

e Calculation Engine: Quantum chemistry software packages (e.g., Gaussian, VASP) are used
to perform the calculations.

e Functional and Basis Set Selection: A functional, such as B3LYP, is chosen to approximate
the exchange-correlation energy. A basis set, like 6-31G(d,p), is used to describe the atomic
orbitals.[13][14]

o Reaction Pathway Simulation: The potential energy surface of the reaction is explored to
identify initial reactant states, transition states, and final products. This allows for the
calculation of activation energies and reaction enthalpies, providing a complete kinetic and
thermodynamic profile of the reaction.

Experimental Validation Techniques

Theoretical predictions must be validated by experimental data. Several surface-sensitive
analytical techniques are crucial for this purpose.

o X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental
composition and chemical bonding states of the atoms on the surface. It is used to confirm
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the presence of surface species (e.g., Ti-N, Ti-O bonds), identify the removal of ligands, and
quantify film impurities like carbon.[15][16][17][18]

Temperature-Programmed Desorption (TPD): In TPD, a substrate with adsorbed species is
heated at a controlled rate, and the desorbing molecules are detected by a mass
spectrometer. This technique helps identify reaction byproducts and determine the stability of
surface intermediates.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR, particularly in a reflection-
absorption (RAIRS) setup, probes the vibrational modes of surface species in real-time
during the deposition process. It can track the consumption of surface groups (like -OH) and
the appearance and disappearance of precursor ligands (the C-H stretching modes of -NMe2
groups), providing direct insight into the reaction kinetics.[5][9][18]

Experimental Validation
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Caption: A typical workflow combining theoretical and experimental studies.

Conclusion

Theoretical studies, primarily driven by Density Functional Theory, have fundamentally
advanced our understanding of the surface reactions of TDMAT. They provide atomic-scale
insights into the mechanisms of ligand exchange, transamination, surface dissociation, and
thermal decomposition that govern the growth of TiO2 and TiN thin films. The quantitative data
derived from these models on reaction energetics are critical for optimizing ALD and CVD
processes for higher film quality, purity, and conformity. The continued synergy between
advanced computational modeling and sophisticated in situ experimental characterization will
be key to developing next-generation deposition processes and novel materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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